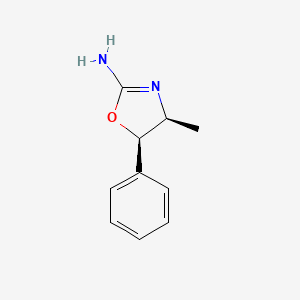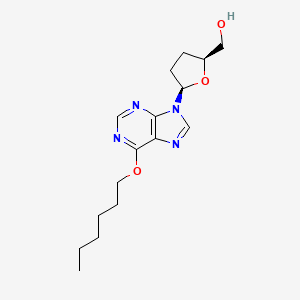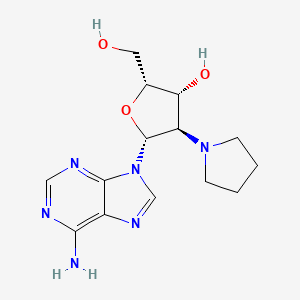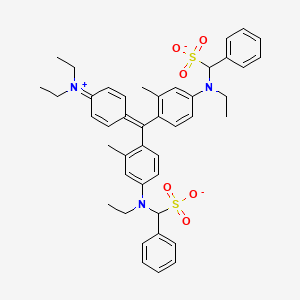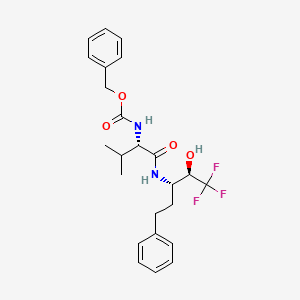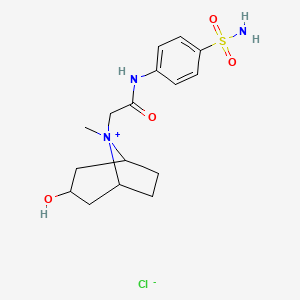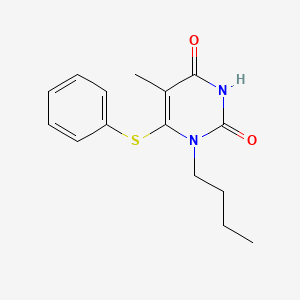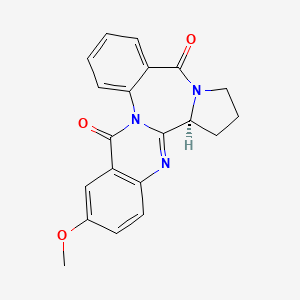
Circumdatin H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Circumdatin H is an alkaloid compound isolated from the fungus Aspergillus ochraceus. It belongs to a group of benzodiazepine alkaloids known for their biological activities, including inhibition of the mitochondrial respiratory chain . This compound, along with other circumdatins, has shown potential in various scientific research fields due to its unique chemical structure and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The first total synthesis of Circumdatin H was reported starting from anthranilic acid . The synthesis involves multiple steps, including the formation of key intermediates and the final cyclization to form the benzodiazepine core. Specific reaction conditions, such as the use of thionyl chloride and toluene for reflux, are employed in the preparation of intermediates .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. The compound is typically synthesized in laboratory settings for research purposes.
Analyse Chemischer Reaktionen
Types of Reactions: Circumdatin H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and studying its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures and specific solvents.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: Circumdatin H serves as a valuable compound for studying benzodiazepine alkaloids and their chemical properties.
Biology: The compound’s ability to inhibit the mitochondrial respiratory chain makes it a useful tool for studying cellular respiration and energy production.
Medicine: this compound’s biological activities, including its potential antitumor and antibiotic properties, have garnered interest in medical research.
Industry: While not widely used in industrial applications, this compound’s unique properties make it a subject of interest for developing new bioactive compounds.
Wirkmechanismus
Circumdatin H exerts its effects by inhibiting the mitochondrial respiratory chain, specifically targeting NADH oxidase activity . This inhibition disrupts the electron transfer chain, leading to decreased cellular respiration and energy production. The compound’s molecular targets and pathways involve interactions with mitochondrial enzymes and proteins, making it a valuable tool for studying mitochondrial function.
Vergleich Mit ähnlichen Verbindungen
Circumdatin H is part of a group of benzodiazepine alkaloids, including Circumdatin C, Circumdatin D, Circumdatin E, Circumdatin F, and Circumdatin G . These compounds share a similar core structure but differ in their functional groups and biological activities. This compound and Circumdatin E are particularly notable for their ability to inhibit the mitochondrial respiratory chain . The unique tetrahydropyrrole ring in this compound distinguishes it from other circumdatins, contributing to its specific biological properties.
Conclusion
This compound is a fascinating compound with significant potential in scientific research. Its unique chemical structure and biological activities make it a valuable tool for studying various biochemical processes and developing new bioactive compounds. Continued research on this compound and related benzodiazepine alkaloids will likely uncover further applications and insights into their mechanisms of action.
Eigenschaften
CAS-Nummer |
868528-39-6 |
|---|---|
Molekularformel |
C20H17N3O3 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
(2S)-18-methoxy-6,14,22-triazapentacyclo[12.8.0.02,6.08,13.016,21]docosa-1(22),8,10,12,16(21),17,19-heptaene-7,15-dione |
InChI |
InChI=1S/C20H17N3O3/c1-26-12-8-9-15-14(11-12)20(25)23-16-6-3-2-5-13(16)19(24)22-10-4-7-17(22)18(23)21-15/h2-3,5-6,8-9,11,17H,4,7,10H2,1H3/t17-/m0/s1 |
InChI-Schlüssel |
MLEAYJRUKNTODR-KRWDZBQOSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)N=C3[C@@H]4CCCN4C(=O)C5=CC=CC=C5N3C2=O |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C3C4CCCN4C(=O)C5=CC=CC=C5N3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







